

# Spectroscopic Profile of 3-Ethyl-3-pentanol: A Technical Guide

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## Compound of Interest

Compound Name: **3-Ethyl-3-pentanol**

Cat. No.: **B146929**

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## Introduction

**3-Ethyl-3-pentanol** (CAS No: 597-49-9), also known as triethylcarbinol, is a tertiary heptyl alcohol with significant applications in chemical synthesis and as a solvent. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and industrial settings. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-ethyl-3-pentanol**, complete with experimental protocols and visual representations of spectroscopic principles.

## Data Presentation

The spectroscopic data for **3-ethyl-3-pentanol** is summarized in the following tables, providing a clear and concise reference for researchers and scientists.

### Table 1: Predicted $^1\text{H}$ NMR Spectroscopic Data for 3-Ethyl-3-pentanol

Due to the symmetrical nature of **3-ethyl-3-pentanol**,  $((\text{CH}_3\text{CH}_2)_3\text{COH})$ , the three ethyl groups are chemically equivalent. This results in a simplified  $^1\text{H}$  NMR spectrum.

Signal Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
-CH <sub>3</sub> (Methyl)	~ 0.9	Triplet (t)	9H
-CH <sub>2</sub> - (Methylene)	~ 1.5	Quartet (q)	6H
-OH (Hydroxyl)	Variable (typically 1-3)	Singlet (s, broad)	1H

Note: The chemical shift of the hydroxyl proton is highly dependent on concentration, solvent, and temperature.

## Table 2: Predicted $^{13}\text{C}$ NMR Spectroscopic Data for 3-Ethyl-3-pentanol

The proton-decoupled  $^{13}\text{C}$  NMR spectrum is also simplified due to the molecule's symmetry.

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
-CH <sub>3</sub> (Methyl)	~ 8
-CH <sub>2</sub> - (Methylene)	~ 33
C-OH (Quaternary Carbon)	~ 75

## Table 3: Infrared (IR) Spectroscopic Data for 3-Ethyl-3-pentanol

The following characteristic absorption bands are observed in the IR spectrum of **3-ethyl-3-pentanol**.<sup>[1]</sup>

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
~ 3400 (broad)	O-H stretch	Alcohol (-OH)
2965, 2878	C-H stretch	Alkane (-CH <sub>3</sub> , -CH <sub>2</sub> -)
1460	C-H bend	Alkane (-CH <sub>2</sub> -)
1380	C-H bend	Alkane (-CH <sub>3</sub> )
~ 1150	C-O stretch	Tertiary Alcohol (C-OH)

## Table 4: Mass Spectrometry (MS) Data for 3-Ethyl-3-pentanol

The mass spectrum is characterized by the molecular ion and prominent fragment ions resulting from alpha-cleavage.[\[2\]](#)

m/z	Relative Intensity	Proposed Fragment
116	Low	[M] <sup>+</sup> , Molecular Ion
87	High	[M - CH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
59	Base Peak	[M - CH <sub>2</sub> CH <sub>3</sub> - C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup> or [(CH <sub>3</sub> CH <sub>2</sub> ) <sub>2</sub> COH] <sup>+</sup>
43	Moderate	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
29	High	[CH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra of **3-ethyl-3-pentanol**.

Materials:

- **3-Ethyl-3-pentanol** (high purity)

- Deuterated chloroform (CDCl<sub>3</sub>)

- NMR tubes (5 mm)

- Pipettes

- Vortex mixer

Procedure:

- Sample Preparation:

- For <sup>1</sup>H NMR, accurately weigh approximately 10-20 mg of **3-ethyl-3-pentanol** and dissolve it in approximately 0.6 mL of CDCl<sub>3</sub> in a clean, dry vial.

- For <sup>13</sup>C NMR, a more concentrated sample of 50-100 mg in 0.6 mL of CDCl<sub>3</sub> is recommended.

- Thoroughly mix the solution using a vortex mixer to ensure homogeneity.

- Sample Transfer:

- Using a pipette, transfer the solution into a 5 mm NMR tube.

- Ensure the liquid height in the tube is approximately 4-5 cm.

- Instrument Setup:

- Insert the NMR tube into the spectrometer's spinner turbine.

- Lock the spectrometer on the deuterium signal of the CDCl<sub>3</sub>.

- Shim the magnetic field to achieve optimal homogeneity.

- Data Acquisition:

- Acquire the  $^1\text{H}$  NMR spectrum, typically using a  $90^\circ$  pulse and a sufficient number of scans to achieve a good signal-to-noise ratio.
- Acquire the proton-decoupled  $^{13}\text{C}$  NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of  $^{13}\text{C}$ .

## Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of **3-ethyl-3-pentanol**.

Materials:

- **3-Ethyl-3-pentanol**
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Isopropanol or acetone for cleaning

Procedure:

- Background Spectrum:
  - Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol or acetone.
  - Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
- Sample Application:
  - Place a single drop of **3-ethyl-3-pentanol** directly onto the center of the ATR crystal.
- Data Acquisition:
  - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
  - The spectrum is typically recorded over the range of 4000 to 400  $\text{cm}^{-1}$ .

- Cleaning:
  - After the measurement, thoroughly clean the ATR crystal with a solvent-dampened tissue.

## Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and fragment ions of **3-ethyl-3-pentanol**.

Materials:

- **3-Ethyl-3-pentanol**
- Gas chromatograph-mass spectrometer (GC-MS) system
- Microsyringe

Procedure:

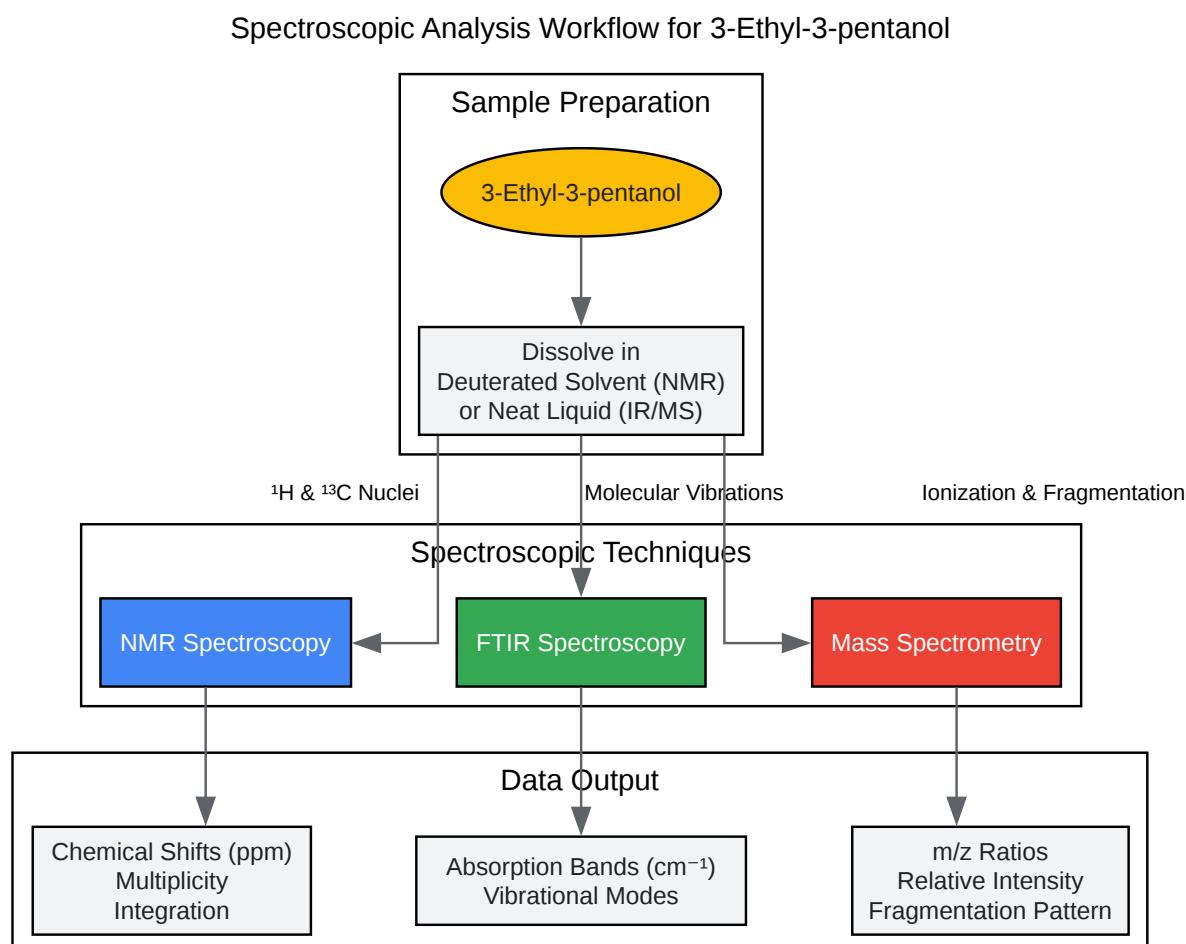
- Sample Introduction:
  - A dilute solution of **3-ethyl-3-pentanol** in a volatile solvent (e.g., dichloromethane or ether) is prepared.
  - Using a microsyringe, a small volume (typically 1  $\mu$ L) of the solution is injected into the GC inlet. The GC will separate the analyte from the solvent and introduce it into the mass spectrometer.
- Ionization:
  - In the ion source, the vaporized **3-ethyl-3-pentanol** molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.
- Mass Analysis:
  - The resulting positively charged ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.

- Detection:

- The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

## Mandatory Visualization

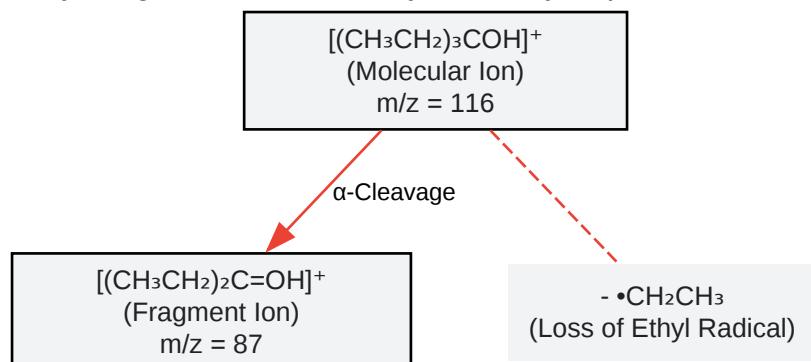
The following diagrams illustrate key concepts related to the spectroscopic analysis of **3-ethyl-3-pentanol**.



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Caption: Workflow of spectroscopic analysis for **3-ethyl-3-pentanol**.

## Primary Fragmentation Pathway of 3-Ethyl-3-pentanol in EI-MS

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Caption: Alpha-cleavage fragmentation of **3-ethyl-3-pentanol** in mass spectrometry.

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## References

- 1. 3-Ethyl-3-pentanol(597-49-9) MS spectrum [chemicalbook.com]
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